molecular formula C7H7IO B064975 4-(Iodomethyl)phenol CAS No. 188128-71-4

4-(Iodomethyl)phenol

Cat. No.: B064975
CAS No.: 188128-71-4
M. Wt: 234.03 g/mol
InChI Key: RMIYQPDJHYAGGW-UHFFFAOYSA-N
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Description

This compound is likely used in organic synthesis as an intermediate, particularly in nucleophilic substitution or coupling reactions due to the reactive C–I bond . Its iodine content may also make it relevant in radiopharmaceuticals or diagnostic agents, though specific applications require further validation.

Properties

IUPAC Name

4-(iodomethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IO/c8-5-6-1-3-7(9)4-2-6/h1-4,9H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMIYQPDJHYAGGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CI)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.03 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

4-Iodophenol (CAS 540-38-5)
  • Structure: Iodine directly substituted at the para position of phenol.
  • Physical Properties :
    • Molecular weight: 220.01 g/mol
    • Melting point: 90–94°C
    • Solubility: Soluble in alcohol and ether; slightly soluble in water .
  • Reactivity: Undergoes electrophilic substitution at the ortho/para positions due to the electron-withdrawing iodine atom. indicates that iodophenols form via enzymatic or chemical iodination, with 2-iodophenol forming faster than 4-iodophenol .
  • Applications: Diagnostic agent and synthetic intermediate .

Comparison :

  • The iodomethyl group in 4-(Iodomethyl)phenol introduces a longer substituent chain compared to 4-iodophenol.
  • The C–I bond in the iodomethyl group is more reactive toward nucleophilic substitution (e.g., SN2 reactions) than the aromatic C–I bond in 4-iodophenol.
4-(Methoxymethyl)phenol (CAS not specified)
  • Structure : Methoxymethyl (–CH₂OCH₃) group at the para position.
  • Properties: Hydrophobicity: Higher than 4-iodophenol due to the nonpolar methoxy group. Reactivity: The ether group is less reactive than the C–I bond, making it more stable under basic conditions .

Comparison :

  • The iodomethyl group in this compound is more polarizable and reactive than the methoxymethyl group, enabling participation in halogen-bonding interactions or cross-coupling reactions.
4-Nitrophenol (CAS 100-02-7)
  • Structure: Nitro (–NO₂) group at the para position.
  • Properties: Acidity: pKa ~7.1, significantly more acidic than this compound (phenol pKa ~10). Reactivity: Nitro group strongly deactivates the ring, directing further substitutions to meta positions .
  • Applications : Precursor in dye synthesis and pesticide manufacturing .

Comparison :

  • The iodomethyl group is less electron-withdrawing than the nitro group, resulting in milder deactivation of the aromatic ring. This allows this compound to retain some reactivity toward electrophilic substitutions.
4-Iodoanisole (CAS 696-62-8)
  • Structure : Methoxy and iodine substituents at para positions.
  • Properties :
    • Melting point: 48–51°C
    • Boiling point: 237°C
    • Reactivity: Methoxy group activates the ring, while iodine directs substitutions .
  • Applications : Intermediate in organic synthesis .

Comparison :

  • This compound lacks the methoxy group’s activating effects, making its aromatic ring less reactive than 4-iodoanisole.

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